molecular formula C10H13Cl2NO3S B105849 (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine CAS No. 139628-16-3

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Cat. No.: B105849
CAS No.: 139628-16-3
M. Wt: 298.19 g/mol
InChI Key: HAMBQYFZDBYWHU-VYBWYVTGSA-N
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Description

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxaziridine derivative known for its high reactivity and selectivity in various chemical transformations. This compound is characterized by the presence of a three-membered ring containing oxygen, nitrogen, and carbon atoms, along with a camphorylsulfonyl group that imparts chirality and enhances its reactivity.

Mechanism of Action

Target of Action

The primary targets of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, also known as (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide, are a variety of nucleophiles . These include organometallic compounds, enolates, silyl enol ethers, alkenes, arenes, thiols, thioethers, selenides, nitrogen nucleophiles, and C-H bonds in organic synthesis .

Mode of Action

This compound is an oxaziridine derivative, which is a three-membered heterocycle containing oxygen, nitrogen, and carbon . The mode of action involves the electrophilic transfer of both oxygen and nitrogen due to the presence of the highly strained three-membered ring and the relatively weak N-O bond . The nucleophiles tend to attack at the aziridine nitrogen when the nitrogen substituent is small, and at the oxygen atom when the nitrogen substituent has greater steric bulk .

Biochemical Pathways

These reactions are facilitated by the unusual electronics of the oxaziridine system .

Result of Action

The result of the compound’s action is the formation of various oxidized products, depending on the nucleophile involved . For example, it can lead to the formation of α-hydroxy carbonyl compounds from ketones or esters . The exact molecular and cellular effects would depend on the specific reaction and the substrates involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be enhanced by the protonation of the basic nitrogen in the three-membered strained ring, affording the active oxaziridinium-like intermediates in situ

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the oxidation of the corresponding imine precursor. One common method is the reaction of camphorsulfonylimine with a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is known for its ability to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions with this compound include sulfoxides, nitrones, and α-hydroxy ketones .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,6S,8R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMBQYFZDBYWHU-VYBWYVTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452762
Record name (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139628-16-3
Record name (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
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(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
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(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
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(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
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(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
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(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Customer
Q & A

Q1: What makes (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine interesting for synthesizing chiral tetrathiafulvalene-sulfoxides?

A1: this compound is a chiral oxidizing agent capable of introducing a chiral sulfoxide group into tetrathiafulvalenes. This is particularly interesting because these chiral TTF-sulfoxides have potential applications in materials science, particularly in the development of chiral conductors and molecular electronics. [, ]

Q2: How effective is this compound in achieving enantioselective oxidation of different tetrathiafulvalenes?

A2: Research indicates that the enantioselectivity of the oxidation reaction using this compound varies depending on the specific tetrathiafulvalene substrate. While weak enantioselectivities were observed for TTF and TMTTF, and a racemic mixture was obtained for TMT-TTF, a promising enantioselectivity of up to 44% ee was achieved for BEDT-TTF. This suggests that the structure of the tetrathiafulvalene significantly influences the degree of chiral induction during the oxidation process. []

Q3: Are there any computational studies that shed light on the mechanism of this chiral oxidation reaction?

A3: Yes, Time-dependent DFT calculations, supported by electronic circular dichroism spectra, were employed to investigate the reaction mechanism. These studies allowed researchers to assign the absolute configuration (R) to the major enantiomer of BEDT-TTF-SO when (+)-sulfonyl-oxaziridine was used as the oxygen transfer reagent. This provides valuable insights into the stereochemical course of the oxidation reaction and can guide the design of more efficient chiral oxidizing agents. []

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